![molecular formula C21H23F2NO5 B053924 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate CAS No. 124733-03-5](/img/structure/B53924.png)
3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound may have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of certain inflammatory cytokines, which may make it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate in lab experiments is that it is relatively easy to synthesize using common laboratory techniques. Additionally, this compound has been shown to have a variety of potential applications in the field of medicine. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate. One potential direction is to further explore the compound's potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, future research could focus on elucidating the compound's mechanism of action, which may help to identify additional potential applications for this compound in the field of medicine. Finally, future research could focus on developing new synthesis methods for this compound, which may make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(difluoromethoxy)benzaldehyde with 3-methylbut-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with 2-cyanopyridine in the presence of a base such as potassium carbonate to yield this compound.
Scientific Research Applications
3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to act as an antifungal agent and as a potential treatment for Alzheimer's disease.
properties
CAS RN |
124733-03-5 |
|---|---|
Molecular Formula |
C21H23F2NO5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H23F2NO5/c1-11(2)8-9-27-19(25)16-12(3)24-14-10-28-20(26)18(14)17(16)13-6-4-5-7-15(13)29-21(22)23/h4-7,11,17,21,24H,8-10H2,1-3H3 |
InChI Key |
IWXMRQFVUAGHOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC=C3OC(F)F)C(=O)OCCC(C)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC=C3OC(F)F)C(=O)OCCC(C)C |
synonyms |
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluo romethoxy)phenyl)-2-methyl-5-oxo-, 3-methylbutyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




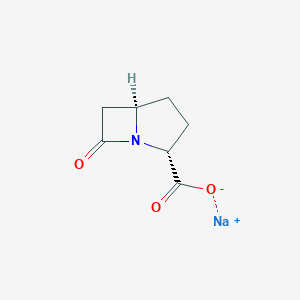

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
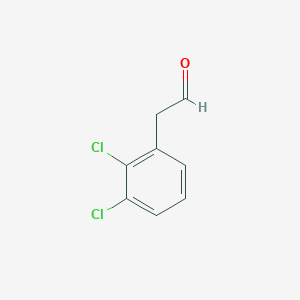

![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
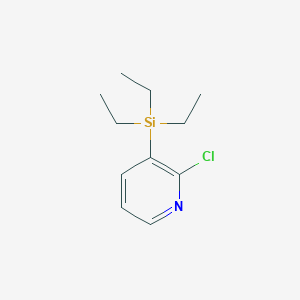
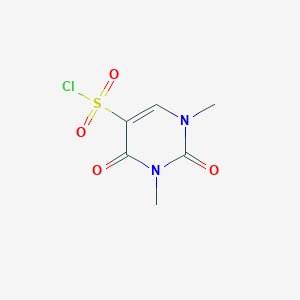
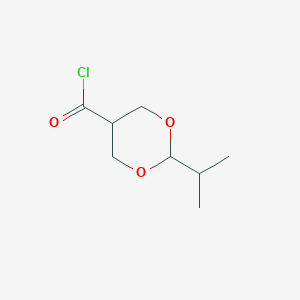

![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)